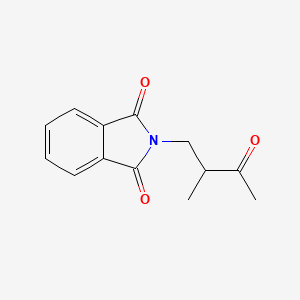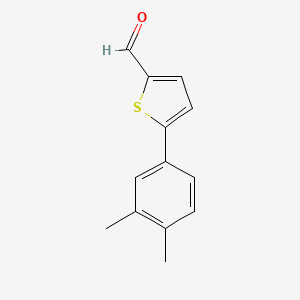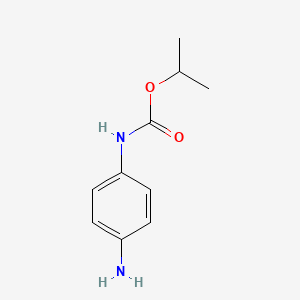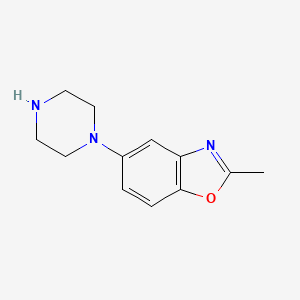
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure and reactivity, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione typically involves the reaction of 2-methyl-3-oxobutylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of This compound .
Scientific Research Applications
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: : It could be explored for its therapeutic properties and potential use in drug development.
Industry: : The compound may find applications in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism by which 2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.
Comparison with Similar Compounds
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: can be compared with other similar compounds such as 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione and 1,3-cyclopentanedione, 2-methyl-2-(3-oxobutyl) . These compounds share structural similarities but may differ in their reactivity and applications.
List of Similar Compounds
2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione
1,3-cyclopentanedione, 2-methyl-2-(3-oxobutyl)
1-Cyclohexanone, 2-methyl-2-(3-methyl-2-oxobutyl)
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(2-methyl-3-oxobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c1-8(9(2)15)7-14-12(16)10-5-3-4-6-11(10)13(14)17/h3-6,8H,7H2,1-2H3 |
InChI Key |
NUQQRQOPMDEIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)


![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)
![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)


![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)

![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)

